
(3r,5r,7r)-N-(3-(furan-3-yl)-3-hydroxypropyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(3-(furan-3-yl)-3-hydroxypropyl)adamantane-1-carboxamide, also known as FV-100, is a potent antiviral drug that has shown promising results in the treatment of herpes zoster infections. This drug is a derivative of adamantane and is synthesized using a specific method.
Scientific Research Applications
1. Chemical Synthesis and Characterization
Stable Carbocation Formation : A study by Krasutsky et al. (2000) describes a method for selective oxidative cleavage-cyclization of adamantane, which could potentially apply to the synthesis of compounds like (3r,5r,7r)-N-(3-(furan-3-yl)-3-hydroxypropyl)adamantane-1-carboxamide. They observed the formation of a stable carboxonium ion, which is critical for the selective transformation of adamantane derivatives (Krasutsky et al., 2000).
Adamantane Derivatives Synthesis : Chern et al. (1998) synthesized a series of new polyamides using adamantane derivatives. This process involved the synthesis of diacid from bis(hydroxyphenyl)adamantane and could be relevant for understanding the broader applications of adamantane-based compounds in chemical synthesis (Chern et al., 1998).
2. Pharmaceutical Applications
Antibacterial and Antiviral Candidates : Al-Wahaibi et al. (2020) conducted a study on N′-heteroarylidene-1-carbohydrazide derivatives of adamantane, finding them to be potential broad-spectrum antibacterial agents. This suggests that adamantane-1-carboxamide derivatives could have similar applications in antimicrobial research (Al-Wahaibi et al., 2020).
5-HT2 Receptor Antagonists : Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides and examined them for their potential as selective 5-HT2 receptor antagonists, highlighting the therapeutic potential of adamantane derivatives in neuropharmacology (Fujio et al., 2000).
3. Material Science Applications
- Polymer Synthesis : Liaw et al. (1999) prepared new polyamides using an adamantane-type cardo dicarboxylic acid, indicating the utility of adamantane derivatives in creating novel polymers with specific mechanical and thermal properties (Liaw et al., 1999).
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-16(15-2-4-22-11-15)1-3-19-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,20H,1,3,5-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKWRCLCJVQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=COC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

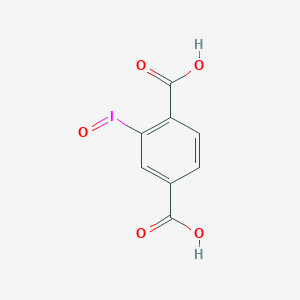
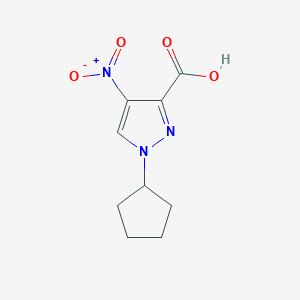
![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
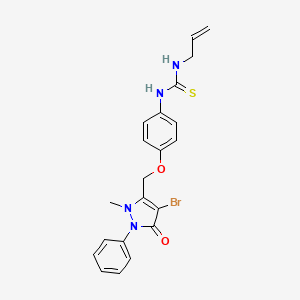
![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)
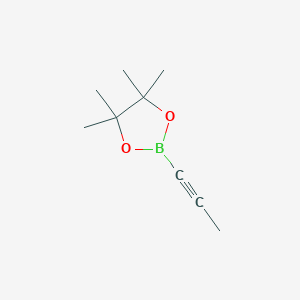
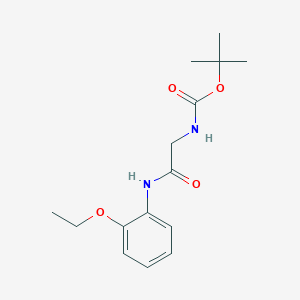
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)
![3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B2568513.png)
